Avenin

Insecticide Toxicology Acute Oral LD50 Carbamate Safety Profile

Avenin (CAS 6309-98-4), chemically defined as isopropyl N-dimethoxyphosphorylcarbamate (molecular formula C₆H₁₄NO₅P, molecular weight 211.15 g/mol), is a synthetic organophosphorus–carbamate hybrid compound classified as a phosphate ester insecticide. Unlike conventional carbamate or organophosphate insecticides that exert toxicity through acetylcholinesterase (AChE) inhibition, Avenin does not suppress cholinesterase activity and does not elicit cholinergic signs of poisoning.

Molecular Formula C6H14NO5P
Molecular Weight 211.15 g/mol
CAS No. 6309-98-4
Cat. No. B1666155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvenin
CAS6309-98-4
SynonymsAvenin;  Carbamic acid;  NSC 43003;  NSC-43003;  NSC43003
Molecular FormulaC6H14NO5P
Molecular Weight211.15 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)NP(=O)(OC)OC
InChIInChI=1S/C6H14NO5P/c1-5(2)12-6(8)7-13(9,10-3)11-4/h5H,1-4H3,(H,7,8,9)
InChIKeyXXRYFVCIMARHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Avenin (CAS 6309-98-4) – Chemical Identity, Insecticidal Classification, and Baseline Procurement Profile


Avenin (CAS 6309-98-4), chemically defined as isopropyl N-dimethoxyphosphorylcarbamate (molecular formula C₆H₁₄NO₅P, molecular weight 211.15 g/mol), is a synthetic organophosphorus–carbamate hybrid compound classified as a phosphate ester insecticide . Unlike conventional carbamate or organophosphate insecticides that exert toxicity through acetylcholinesterase (AChE) inhibition, Avenin does not suppress cholinesterase activity and does not elicit cholinergic signs of poisoning . It is designated as a low-toxicity insecticide (WHO Class IV / low-hazard category) with a reported acute oral LD₅₀ of 5,000 mg/kg in rats . The compound has been proposed for control of a defined spectrum of agricultural pests including sugar beet weevil (Bothynoderes punctiventris), aphids, thrips, caterpillars, and mites .

Why Avenin Cannot Be Replaced by Conventional Carbamate or Organophosphate Insecticides in Procurement Decisions


Avenin occupies a structurally and mechanistically distinct position within the carbamate–organophosphorus insecticide landscape. While most N-methyl carbamates (e.g., carbaryl, aldicarb, carbofuran) and organophosphates (e.g., malathion, chlorpyrifos) share a common mode of action—irreversible or reversible inhibition of acetylcholinesterase (AChE) leading to cholinergic crisis—Avenin is explicitly documented as a non-anticholinesterase agent that does not induce cholinergic poisoning symptoms . This fundamental mechanistic divergence means that Avenin cannot be treated as a drop-in replacement for standard AChE-inhibiting insecticides, nor can those agents substitute for Avenin in scenarios requiring a non-cholinergic mode of action . Furthermore, Avenin's acute oral LD₅₀ of 5,000 mg/kg (rat) places it in a mammalian toxicity category that is approximately 5,500-fold safer than aldicarb (LD₅₀ ~0.9 mg/kg), 60-fold safer than carbofuran (LD₅₀ ~8–14 mg/kg), and 16-fold safer than carbaryl (LD₅₀ ~307 mg/kg), representing a quantifiable safety margin that generic class-based procurement cannot replicate .

Avenin Quantitative Differential Evidence Guide – Comparator-Anchored Data for Scientific Selection and Sourcing


Acute Mammalian Toxicity: Avenin vs. Aldicarb, Carbofuran, and Carbaryl – LD₅₀ Comparison

Avenin exhibits an acute oral LD₅₀ of 5,000 mg/kg in rats, which is substantially less acutely toxic than the major N-methyl carbamate insecticides aldicarb, carbofuran, and carbaryl . This quantitative difference establishes Avenin in a distinct mammalian safety tier within the carbamate–organophosphate class, relevant for applications where operator safety, non-target vertebrate exposure, or regulatory hazard classification are primary procurement considerations .

Insecticide Toxicology Acute Oral LD50 Carbamate Safety Profile Mammalian Risk Assessment

Mechanism of Action Divergence: Non-Anticholinesterase Profile vs. Class-Standard AChE Inhibition

Avenin is documented as a non-anticholinesterase insecticide: it does not inhibit cholinesterase and does not produce cholinergic signs of poisoning . This contrasts fundamentally with the established class mechanism of N-methyl carbamates (aldicarb, carbaryl, carbofuran) and organophosphates (malathion, chlorpyrifos), all of which act through reversible or irreversible AChE inhibition with well-characterized cholinergic toxicity cascades . The absence of AChE inhibition in Avenin represents a mechanistically orthogonal insecticidal mode of action that may be exploitable in resistance-management rotations where target-site mutations (e.g., altered AChE with reduced carbamate/OP sensitivity) have rendered conventional chemistries ineffective .

Mode of Action Acetylcholinesterase Inhibition Non-Cholinergic Insecticide Resistance Management

Unique Phosphate-Ester Carbamate Hybrid Structure: Molecular Differentiation from N-Methyl and N-Phenyl Carbamates

Avenin (isopropyl N-dimethoxyphosphorylcarbamate) is classified as a phosphate ester, not a conventional N-methyl or N-phenyl carbamate . It incorporates a dimethoxyphosphoryl group (P(=O)(OCH₃)₂) directly bonded to a carbamate nitrogen, creating a carbamoyl-phosphate hybrid scaffold absent in commercial carbamates such as carbaryl (1-naphthyl N-methylcarbamate), aldicarb (2-methyl-2-(methylthio)propionaldehyde O-(N-methylcarbamoyl)oxime), or carbofuran (2,3-dihydro-2,2-dimethylbenzofuran-7-yl N-methylcarbamate) . This unique structural arrangement places Avenin in the phosphate ester sub-class (Super Class: Organic acids and derivatives; Class: Organic phosphoric acids and derivatives; Sub Class: Phosphate esters), distinct from the carbamate ester classification of its comparators . The predicted logP of -0.35 (ALOGPS) indicates greater hydrophilicity than typical N-methyl carbamates (e.g., carbaryl logP ~2.36), with implications for formulation, environmental partitioning, and off-target movement .

Chemical Structure Phosphate Ester Carbamate Hybrid Physicochemical Properties

Avenin Pest Spectrum Specificity: Targeted Activity Against Sugar Beet Weevil and Sucking Pests vs. Broad-Spectrum Comparators

Avenin is specifically proposed for control of sugar beet weevil (Bothynoderes punctiventris), aphids, thrips, caterpillars, and mites . This pest spectrum partially overlaps with but is not identical to that of the broad-spectrum carbamate carbaryl (which targets a wide range of chewing and sucking insects across multiple orders) or the systemic carbamate aldicarb (primarily used for nematodes, aphids, mites, and certain soil insects) . Avenin's explicit inclusion of sugar beet weevil as a named target distinguishes it from most commercial carbamates, which are not specifically recommended for this coleopteran pest of sugar beet . Additionally, Avenin is classified in the Russian toxicological system as a 'low-toxicity' organophosphorus compound alongside its designation as an acaricide (miticide) in addition to insecticide, indicating a dual insecticidal–acaricidal profile at a low-toxicity tier . Specific quantitative efficacy data (LC₅₀/LC₉₀ values for individual target species) are not available in the open literature; procurement decisions should be supported by in-house bioassay validation against the specific pest populations of interest.

Pest Spectrum Sugar Beet Weevil Aphid Control Thrips Mite Control

Avenin Application Scenarios Where Differential Properties Provide Verifiable Selection Advantage


Sugar Beet Weevil (Bothynoderes punctiventris) Targeted Control Programs Requiring Low Mammalian Toxicity Insecticides

Avenin's named target designation for sugar beet weevil , combined with its rat oral LD₅₀ of 5,000 mg/kg , positions it as a candidate for sugar beet weevil control programs where conventional carbamate alternatives (e.g., carbofuran, LD₅₀ ~8–14 mg/kg ) present unacceptable operator or environmental risk profiles. In regions where sugar beet weevil has developed resistance to widely used pyrethroids or organophosphates, Avenin's non-anticholinesterase mode of action provides a mechanistically distinct rotational option. However, species-specific efficacy (LC₅₀ values against Bothynoderes punctiventris) should be confirmed through standardized bioassay prior to field-scale procurement.

Resistance-Management Rotations in AChE Target-Site Resistant Arthropod Populations

Where pest populations (aphids, thrips, mites) have developed altered acetylcholinesterase (AChE) mutations conferring resistance to N-methyl carbamates and organophosphates , Avenin's documented non-cholinesterase-inhibiting mechanism offers a candidate rotation partner that should not share cross-resistance with AChE-targeting chemistries. This scenario is particularly relevant for integrated pest management (IPM) programs in protected cropping, greenhouse, or orchard systems where repeated use of AChE-inhibiting insecticides has selected for resistant populations. Procurement rationale should be supported by in-house resistance monitoring data and cross-resistance testing.

Dual Insecticidal–Acaricidal Applications in Low-Toxicity Regulatory Environments

Avenin is classified as both an insecticide and an acaricide (miticide) within the low-toxicity category of organophosphorus compounds in the Russian toxicological classification system . This dual insecticidal–acaricidal designation at a low-toxicity tier distinguishes Avenin from many conventional carbamates that lack documented acaricidal activity or carry higher toxicity classifications. Procurement in jurisdictions that restrict the use of WHO Class I or Class II insecticides may benefit from Avenin's favorable acute toxicity profile for simultaneous management of insect and mite pest complexes.

Discovery-Phase Experimental Positive Control or Tool Compound for Non-Cholinergic Insecticide Mechanism Studies

Avenin's unique phosphate-ester carbamate hybrid structure and its confirmed non-anticholinesterase profile make it a useful experimental tool compound for academic or industrial research programs investigating non-cholinergic insecticidal mechanisms, carbamoyl-phosphate structure–activity relationships, or novel insecticide target identification. Its commercial availability through specialty chemical suppliers supports its use as a reference standard or positive control in biochemical and whole-organism screening campaigns aimed at discovering insecticides with novel modes of action.

Technical Documentation Hub

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